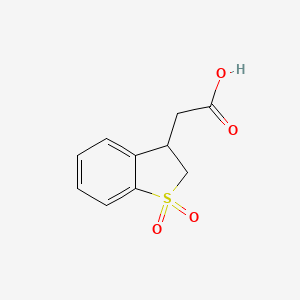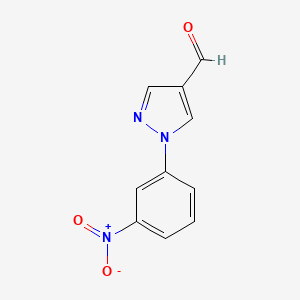
3-(Methylcarbamoyl)-2-phenylprop-2-enoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(Methylcarbamoyl)-2-phenylprop-2-enoic acid, also known as MPA, is a synthetic compound that has been widely used in scientific research. This compound has been studied extensively for its potential applications in various fields, including medicine, agriculture, and environmental science.
科学研究应用
3-(Methylcarbamoyl)-2-phenylprop-2-enoic acid has been extensively used in scientific research due to its potential applications in various fields. In medicine, 3-(Methylcarbamoyl)-2-phenylprop-2-enoic acid has been studied for its potential as an anti-cancer agent. Studies have shown that 3-(Methylcarbamoyl)-2-phenylprop-2-enoic acid can inhibit the growth of cancer cells by inducing apoptosis, a process of programmed cell death. 3-(Methylcarbamoyl)-2-phenylprop-2-enoic acid has also been studied for its potential as an anti-inflammatory agent. Studies have shown that 3-(Methylcarbamoyl)-2-phenylprop-2-enoic acid can inhibit the production of inflammatory cytokines and reduce inflammation.
In agriculture, 3-(Methylcarbamoyl)-2-phenylprop-2-enoic acid has been studied for its potential as a plant growth regulator. Studies have shown that 3-(Methylcarbamoyl)-2-phenylprop-2-enoic acid can promote root growth and increase the yield of crops such as rice and wheat. 3-(Methylcarbamoyl)-2-phenylprop-2-enoic acid has also been studied for its potential as a herbicide. Studies have shown that 3-(Methylcarbamoyl)-2-phenylprop-2-enoic acid can inhibit the growth of weeds by interfering with their photosynthesis.
作用机制
The mechanism of action of 3-(Methylcarbamoyl)-2-phenylprop-2-enoic acid is not fully understood. However, studies have shown that 3-(Methylcarbamoyl)-2-phenylprop-2-enoic acid can inhibit the activity of enzymes such as cyclooxygenase-2 (COX-2) and ornithine decarboxylase (ODC). COX-2 is an enzyme that is involved in the production of inflammatory cytokines, while ODC is an enzyme that is involved in the synthesis of polyamines, which are essential for cell growth and proliferation. Inhibition of these enzymes by 3-(Methylcarbamoyl)-2-phenylprop-2-enoic acid can lead to the inhibition of cell growth and proliferation, as well as the reduction of inflammation.
Biochemical and Physiological Effects:
3-(Methylcarbamoyl)-2-phenylprop-2-enoic acid has been shown to have various biochemical and physiological effects. In vitro studies have shown that 3-(Methylcarbamoyl)-2-phenylprop-2-enoic acid can inhibit the growth of cancer cells by inducing apoptosis. In vivo studies have shown that 3-(Methylcarbamoyl)-2-phenylprop-2-enoic acid can inhibit the growth of tumors in animal models. 3-(Methylcarbamoyl)-2-phenylprop-2-enoic acid has also been shown to reduce inflammation in animal models of inflammatory diseases. In plants, 3-(Methylcarbamoyl)-2-phenylprop-2-enoic acid has been shown to promote root growth and increase the yield of crops.
实验室实验的优点和局限性
One of the advantages of using 3-(Methylcarbamoyl)-2-phenylprop-2-enoic acid in lab experiments is its high purity and stability. 3-(Methylcarbamoyl)-2-phenylprop-2-enoic acid is a synthetic compound that can be easily synthesized with high purity. 3-(Methylcarbamoyl)-2-phenylprop-2-enoic acid is also stable under normal laboratory conditions, which makes it easy to handle and store. However, one of the limitations of using 3-(Methylcarbamoyl)-2-phenylprop-2-enoic acid in lab experiments is its potential toxicity. 3-(Methylcarbamoyl)-2-phenylprop-2-enoic acid has been shown to have toxic effects on some cell lines and animal models. Therefore, caution should be taken when using 3-(Methylcarbamoyl)-2-phenylprop-2-enoic acid in lab experiments.
未来方向
For the study of 3-(Methylcarbamoyl)-2-phenylprop-2-enoic acid include investigating its potential in medicine, agriculture, and environmental science.
合成方法
The synthesis of 3-(Methylcarbamoyl)-2-phenylprop-2-enoic acid involves the reaction of acryloyl chloride with methyl carbamate in the presence of a base such as triethylamine. This reaction results in the formation of 3-(Methylcarbamoyl)-2-phenylprop-2-enoic acid as a white crystalline solid with a melting point of 139-140°C.
属性
IUPAC Name |
(Z)-4-(methylamino)-4-oxo-2-phenylbut-2-enoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO3/c1-12-10(13)7-9(11(14)15)8-5-3-2-4-6-8/h2-7H,1H3,(H,12,13)(H,14,15)/b9-7- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWUHGBXXPMUTGS-CLFYSBASSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C=C(C1=CC=CC=C1)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CNC(=O)/C=C(/C1=CC=CC=C1)\C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Methylcarbamoyl)-2-phenylprop-2-enoic acid | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-fluoro-N-[(2-methyl-1H-indol-3-yl)(pyridin-2-yl)methyl]aniline](/img/structure/B2937526.png)
![N-{[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}-5,6,7,8-tetrahydronaphthalene-2-sulfonamide](/img/structure/B2937527.png)

![5-Oxa-8-azaspiro[3.5]nonan-9-ylmethanol;hydrochloride](/img/structure/B2937533.png)


![N-(2-(2,3-dimethylphenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3,5-dimethoxybenzamide](/img/structure/B2937538.png)
![1-(2-methoxyethyl)-4-(2-thienyl)-4,7-dihydrofuro[3,4-d]pyrimidine-2,5(1H,3H)-dione](/img/structure/B2937540.png)
![3-(4-ethoxyphenyl)-6-methyl-5-((4-methylbenzyl)thio)-2-thioxo-2,3-dihydrothiazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2937543.png)
![1-(4-fluorophenyl)-4-methyl-7-((pyridin-2-ylmethyl)thio)-1H-pyrazolo[3,4-d]pyridazine](/img/structure/B2937544.png)

![Methyl 7-tert-butyl-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidine-5-carboxylate](/img/structure/B2937546.png)
